![molecular formula C18H18N2O5 B5662054 (4-{[4-(propionylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B5662054.png)
(4-{[4-(propionylamino)benzoyl]amino}phenoxy)acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "(4-{[4-(propionylamino)benzoyl]amino}phenoxy)acetic acid" often involves multi-step chemical reactions, including the formation of ester and amide bonds. For instance, derivatives of phenoxyacetic acid have been prepared by condensation reactions involving chloracetic acid and sodium salts of phenols, followed by further functionalization (Radu et al., 2002).
Molecular Structure Analysis
The molecular structure of phenoxyacetic acid derivatives, including "(4-{[4-(propionylamino)benzoyl]amino}phenoxy)acetic acid," is characterized by the presence of phenoxy and acetic acid groups. These compounds often exhibit complex intramolecular and intermolecular interactions, such as hydrogen bonding, which significantly influence their structural configurations (Smith et al., 1995).
Chemical Reactions and Properties
Phenoxyacetic acid derivatives participate in a variety of chemical reactions, including esterification, amidation, and condensation. These reactions are essential for modifying the compound's functional groups and tuning its chemical properties for specific applications. The reactivity of such compounds can be influenced by substituents on the aromatic ring, which affect the electron density and, consequently, the chemical behavior of the molecule (Yıldırım & Ilhan, 1997).
Physical Properties Analysis
The physical properties of phenoxyacetic acid derivatives, including solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are determined by the compound's molecular structure and the nature of its intermolecular interactions. For example, the crystal structure of related compounds has been extensively studied using X-ray diffraction, revealing significant insights into their molecular arrangements and stability (Ranganatha et al., 2012).
Chemical Properties Analysis
The chemical properties of "(4-{[4-(propionylamino)benzoyl]amino}phenoxy)acetic acid" and its derivatives are influenced by the functional groups present in the molecule. These properties include acidity/basicity, reactivity towards nucleophiles and electrophiles, and the ability to form stable complexes with metals or other chemical species. Understanding these properties is essential for designing new chemical reactions and for the synthesis of novel compounds with desired functionalities (Baul et al., 2002).
properties
IUPAC Name |
2-[4-[[4-(propanoylamino)benzoyl]amino]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-16(21)19-13-5-3-12(4-6-13)18(24)20-14-7-9-15(10-8-14)25-11-17(22)23/h3-10H,2,11H2,1H3,(H,19,21)(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNUYODZIMTIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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